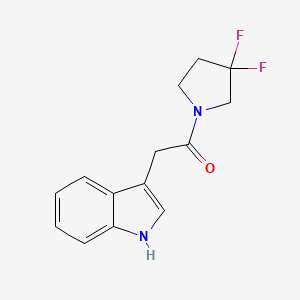

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

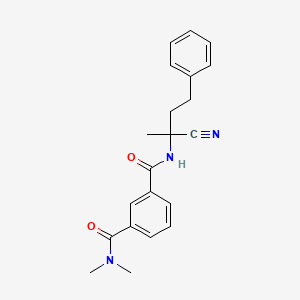

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone, also known as DPIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPIE is a small molecule that has been used as a research tool for studying various biological processes, including cancer, inflammation, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Biocides

Fluorine-containing compounds, like difluoroboron(III) complexes, have shown promising biological properties, including potential as fungicides and bactericides. Their structural and spectral analyses indicate significant biological activity against various pathogens, suggesting a similar potential for 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone in biocidal applications (Saxena & Singh, 1994).

Synthesis of Heterocyclic Products

The compound's fluorinated structure makes it a candidate for nucleophilic additions, leading to various heterocyclic products. This is evident in the synthesis of 3-(Azolylmethylene)Chroman-4-ones from similar compounds, showcasing its potential in creating diverse heterocyclic structures (Vyacheslav Ya. Sosnovskikh & Roman A. Irgashev, 2007).

Electrophilic Reactions in Organic Synthesis

Electrophilic compounds containing fluorinated structures, like 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone, can be useful in various electrophilic reactions. For example, electrophilic trifluoromethylthiolation reactions using similar compounds have been successful in transforming a broad set of substrates, indicating potential applications in organic synthesis (Zhong Huang et al., 2016).

Quantum Mechanical Modeling in Chemistry

The structural and vibrational properties of similar fluoromethylated-pyrrol derivatives have been extensively studied using quantum mechanical modeling. Such studies are crucial for understanding the reactivity and stability of these compounds, which is essential for their application in various chemical reactions (P. G. Cataldo et al., 2014).

Catalytic Behavior in Organometallic Chemistry

Compounds with structures similar to 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone have been used to prepare tridentate ligands, which show promising catalytic activities. Such ligands, when combined with metals like iron and cobalt, can catalyze reactions such as ethylene oligomerization, suggesting potential applications in organometallic catalysis (Wen‐Hua Sun et al., 2007).

Synthesis of Fluorinated Pyridines

Fluorinated compounds, like the one , can be used in the synthesis of various fluorinated pyridines, which have wide-ranging applications in materials science and pharmaceuticals. The process often involves C–C coupling reactions, demonstrating the utility of fluorinated compounds in synthetic chemistry (M. I. Sladek et al., 2003).

Fluorophore-based Compounds in Materials Science

The compound's structural features suggest its potential use in the synthesis of environmentally sensitive fluorophore-based compounds. These compounds, due to their strong fluorescence emission, are highly valuable in materials science and could be used in various applications including sensors and imaging (E. Hussein et al., 2019).

Eigenschaften

IUPAC Name |

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-14(16)5-6-18(9-14)13(19)7-10-8-17-12-4-2-1-3-11(10)12/h1-4,8,17H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPPJQUCGZLWLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)

![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)

![2-[[1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2599451.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)

![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)

![(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2599461.png)